Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a chloromethyl group, and an isobutylamino group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid.
Attachment of the Isobutylamino Group: The isobutylamino group can be introduced through nucleophilic substitution reactions using isobutylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl thiazole-5-carboxylate: Lacks the chloromethyl and isobutylamino groups, making it less reactive.
Ethyl oxazole-5-carboxylate: Contains an oxazole ring instead of a thiazole ring, leading to different chemical properties and reactivity.
Ethyl 4-(hydroxymethyl)thiazole-5-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group, making it more suitable for certain types of reactions.
The unique combination of functional groups in this compound makes it particularly versatile and useful in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-2-(2-methylpropylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-4-16-10(15)9-8(5-12)14-11(17-9)13-6-7(2)3/h7H,4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJKCZSYMMCVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC(C)C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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